molecular formula C16H15N3O B8767291 7-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one CAS No. 734-44-1

7-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No. B8767291
CAS RN: 734-44-1
M. Wt: 265.31 g/mol
InChI Key: SWFRTLIVJQMMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C16H15N3O and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

734-44-1

Product Name

7-Amino-2-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

7-amino-2-methyl-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C16H15N3O/c1-10-5-3-4-6-15(10)19-11(2)18-14-9-12(17)7-8-13(14)16(19)20/h3-9H,17H2,1-2H3

InChI Key

SWFRTLIVJQMMEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=CC(=C3)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2.0 g of iron powder (reduced) and 1.0 g 2-methyl-3-o-tolyl-7-nitro-4-quinazolone (0.0036 mole) in a test tube (8"×1") was added 2 ml of 1 N ammonium chloride and 8 ml ethanol. The mixture was warmed gently in a water bath until the initial vigorous reaction had subsided. The test tube was then heated in the water bath until the solvents had evaporated (about 1 hr). The residue was extracted with four 10 ml portions of benzene, and the extracts were suction-filtered. The filtrate was heated with stirring, and n-hexane was added to cloudiness. The suspension was placed in the refrigerator overnight, and the white crystals were removed by suction-filtration. The yield was 0.9 g (100%), mp 211°-212° C.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
2-methyl-3-o-tolyl-7-nitro-4-quinazolone
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
2 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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